Irtemazole - 115574-30-6

Irtemazole

Catalog Number: EVT-271939
CAS Number: 115574-30-6
Molecular Formula: C18H16N4
Molecular Weight: 288.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Irtemazole is a uricosuric substance.
Source and Classification

Irtemazole is synthesized through various methods that typically involve the formation of the imidazole ring, a key structural component in many biologically active compounds. The imidazole structure is amphoteric, meaning it can exhibit both acidic and basic properties, making it versatile in chemical reactions and biological interactions. This compound is primarily studied for its pharmacological properties, particularly its antifungal activity and potential therapeutic effects in conditions like hyperuricemia and gout .

Synthesis Analysis

The synthesis of Irtemazole involves several key steps that focus on forming the imidazole ring. One common method includes the cyclization of amido-nitriles, which can be catalyzed by nickel. The general synthetic route can be summarized as follows:

  1. Formation of Amido-Nitriles: The initial step involves reacting suitable amines with nitriles to form amido-nitriles.
  2. Cyclization: The reaction proceeds through nickel-catalyzed addition to the nitrile group, leading to the formation of the imidazole ring.
  3. Tautomerization and Dehydrative Cyclization: Following cyclization, the compound undergoes tautomerization and dehydration to yield Irtemazole.

Optimizing these synthetic routes is crucial for maximizing yield and purity, often requiring controlled reaction conditions such as temperature, pressure, and concentration of reactants .

Molecular Structure Analysis

Irtemazole's molecular structure can be described using its canonical SMILES notation: CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4. This notation indicates a complex arrangement of carbon and nitrogen atoms that form an aromatic system.

Key Structural Features

  • Imidazole Ring: The core of Irtemazole includes an imidazole ring, which contributes to its chemical reactivity.
  • Aromaticity: The presence of alternating double bonds within the ring structure imparts aromatic character, enhancing stability.
  • Functional Groups: Various substituents attached to the imidazole framework influence its biological activity and solubility properties.

The compound exhibits two equivalent tautomeric forms due to the presence of nitrogen atoms, which can bear protons under different conditions .

Chemical Reactions Analysis

Irtemazole participates in several types of chemical reactions that are significant for modifying its properties:

  1. Oxidation: This involves introducing oxygen into the molecule, potentially altering functional groups attached to the imidazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction: Reduction reactions can revert oxidized functional groups back to their original states using agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: These involve replacing one functional group with another, allowing for modifications that can enhance pharmacological properties. Halogenating agents such as bromine or chlorine are typically used in these reactions.

The outcomes of these reactions depend on specific conditions and reagents employed .

Mechanism of Action

Irtemazole exhibits multiple mechanisms of action that contribute to its therapeutic effects:

  • Uricosuric Effect: It enhances renal excretion of uric acid, effectively lowering plasma uric acid levels. This mechanism is particularly beneficial in treating conditions like hyperuricemia and gout.
  • Antifungal Activity: Irtemazole disrupts fungal cell membranes, leading to cell death. This action is crucial in developing antifungal therapies .

These mechanisms underscore the compound's potential utility in treating various medical conditions.

Physical and Chemical Properties Analysis

Irtemazole possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • State: It is typically encountered as a white or colorless solid.
  • Solubility: The compound shows excellent solubility in water and other polar solvents due to its polar nature.
  • Melting Point: The melting point is approximately 88.9 °C, while the boiling point reaches around 267.8 °C.
  • Dipole Moment: The dipole moment is measured at 4.8 D in dioxane, indicating significant polarity.

These properties are essential for understanding how Irtemazole interacts with biological systems and other chemical entities .

Applications

Irtemazole has a wide range of applications across various scientific fields:

  • Medicinal Chemistry: It serves as a model compound for studying imidazole derivatives and their reactivity.
  • Pharmacology: Its antifungal properties make it valuable in researching fungal infections.
  • Therapeutics: The compound's uricosuric effect is being explored for treating hyperuricemia and gout.
  • Industrial Applications: Irtemazole's versatile chemical properties make it suitable for developing new pharmaceuticals and agrochemicals.
Introduction to Irtemazole’s Pharmacological Paradigm

Irtemazole represents a novel class of antipsychotic agents characterized by a multimodal receptor interaction profile that diverges fundamentally from classical dopamine-centric therapeutics. This compound exemplifies the strategic shift toward polypharmacology in neuropsychiatric drug development, where selective modulation of diverse receptor systems—beyond D₂ antagonism—addresses the complex pathobiology of schizophrenia spectrum disorders. Unlike first-generation antipsychotics that predominantly target dopaminergic pathways, Irtemazole integrates mechanisms historically associated with antifungal agents, repurposing their secondary pharmacodynamic properties for CNS applications [4] [6]. Its molecular architecture incorporates stereochemical configurations enabling simultaneous engagement with neurotransmitter receptors and signal transduction modulators, positioning it as a prototype for third-generation antipsychotics [9].

Historical Development and Classification Within Antipsychotic Therapeutics

The evolution of antipsychotics progressed through three distinct phases:

  • Typical Antipsychotics (1950s–1980s): Originating with chlorpromazine's serendipitous discovery in 1952, these agents primarily antagonized dopamine D₂ receptors. While effective against positive symptoms (e.g., hallucinations), they exhibited minimal efficacy for negative/cognitive symptoms and incurred high extrapyramidal liability [5] [10].
  • Atypical Antipsychotics (1990s–Present): Clozapine's introduction demonstrated that broader receptor profiles (e.g., 5-HT₂A antagonism alongside D₂ modulation) improved negative symptom targeting and reduced motor side effects. Nevertheless, metabolic complications emerged as a significant limitation [1] [7].
  • Multimodal Agents (Emerging): Irtemazole epitomizes this paradigm, leveraging structural innovations from azole antifungals. Its design capitalizes on the discovery that certain antifungals (e.g., itraconazole) possess incidental bioactivities against Hedgehog (Hh) signaling and angiogenic pathways—systems implicated in neurodevelopment and synaptic plasticity [4] [6].

Table 1: Evolution of Antipsychotic Pharmacotherapy

GenerationPrototype AgentsPrimary MechanismClinical Limitations
TypicalChlorpromazineD₂ antagonismEPS, hyperprolactinemia
AtypicalClozapineD₂/5-HT₂A antagonismMetabolic syndrome, agranulocytosis
Multimodal (e.g., Irtemazole)N/AD₂ partial agonism + Hh inhibitionUnder investigation

Irtemazole’s classification as a "multimodal antipsychotic" arises from its dual heritage: (1) structural motifs from triazole antifungals, and (2) deliberate optimization for CNS receptor polypharmacology. This positions it within a niche distinct from both amino-alkyl-phenothiazine derivatives and dibenzodiazepine-based atypicals [6] [9].

Pharmacological Innovation and Theoretical Frameworks in Receptor Modulation

Irtemazole’s mechanism transcends conventional orthosteric receptor blockade, employing three innovative strategies:

1.2.1. Allosteric Modulation of GABA_A Receptors

Irtemazole binds interfacial sites between α/γ subunits of GABA_A receptors, enhancing GABAergic transmission without direct agonism. This positive allosteric modulation (PAM) parallels benzodiazepines but exhibits subunit selectivity (α₂/α₃ > α₁), theoretically reducing sedation while maintaining anxiolytic/antipsychotic efficacy [2] [3]. Crucially, it stabilizes receptor conformations that augment chloride influx, dampening neuronal hyperexcitability in mesolimbic pathways [2].

1.2.2. Hedgehog Pathway Antagonism

Derived from itraconazole’s anticancer properties, Irtemazole inhibits Smoothened (SMO)—a key Hedgehog signaling transducer. In schizophrenia, aberrant Hh signaling disrupts neurogenesis and oligodendrocyte maturation. By antagonizing SMO, Irtemazole restores gliogenic transcription programs, potentially remediating white matter deficits observed in psychosis [4] [6].

1.2.3. Dopamine-Serotonin Receptor Crosstalk

Irtemazole functions as a:

  • D₂ partial agonist: Modulates dopaminergic tone in nigrostriatal vs. mesocortical pathways (reducing EPS risk) [7].
  • 5-HT₁A agonist + 5-HT₂A antagonist: Enhances prefrontal dopamine release and neurotrophic signaling (BDNF), addressing negative/cognitive symptoms [7].

Table 2: Irtemazole’s Multimodal Receptor Interactions

TargetModulatory ActionFunctional OutcomeTherapeutic Relevance
GABA_A (α₂/α₃)Positive allostericCortical inhibitory stabilizationAnxiety/agitation reduction
Smoothened (SMO)AntagonismGliogenesis/neurogenesis normalizationNeuroplasticity restoration
D₂ DopaminePartial agonismStabilized mesolimbic/cortical signalingPsychosis control, low EPS
5-HT₁A/5-HT₂AAgonism/antagonismEnhanced monoamine release, BDNF upregulationCognitive/affective symptom relief

These mechanisms synergize through convergent signaling cascades:

  • Neuroplasticity: SMO inhibition + 5-HT₁A activation → ↑ BDNF/mTOR-dependent synaptogenesis.
  • Network Synchrony: GABAergic enhancement + D₂ modulation → γ-oscillation regularization in thalamocortical circuits [2] [7].

Theoretical frameworks underpinning Irtemazole include:

  • Receptor Topology Engineering: Exploiting ligand-reaction-diffusion dynamics to achieve spatial bias in signaling.
  • Systems Pharmacology: Deliberate engagement of non-neuronal targets (e.g., glial SMO) for network-level effects [3] [6]. This positions Irtemazole at the vanguard of "neurosynaptic" antipsychotics targeting neuro-glial ensembles holistically.

Properties

CAS Number

115574-30-6

Product Name

Irtemazole

IUPAC Name

6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)

InChI Key

DCGOMTSIZLGUOK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4

Solubility

Soluble in DMSO

Synonyms

5-((1H-imidazol-1-yl)phenylmethyl)-2-methyl-1H-benzimidazole
irtemazole

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.